N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
“N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide” is a chemical compound with diverse applications in scientific research. It features a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry and is part of many living organisms . This scaffold plays a vital role in various biological procedures and in cancer pathogenesis .
Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle . It allows the generation of structurally diverse derivatives, including analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions . The specific molecular structure of “this compound” is not detailed in the retrieved papers.Scientific Research Applications
Synthesis and Heterocyclic Chemistry Applications
- Researchers have explored the synthesis of novel heterocyclic compounds derived from benzofuran and pyrimidine derivatives, highlighting the chemical versatility and potential of compounds similar to N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide. Such studies contribute to the development of new synthetic methodologies and the discovery of compounds with potential therapeutic applications (Abu‐Hashem et al., 2020; Ho & Suen, 2013).
Anticancer and Anti-inflammatory Potential
- Some derivatives have been synthesized and tested for their anticancer and anti-inflammatory activities. These studies are crucial for identifying new drug candidates for treating cancer and inflammation-related diseases (Rahmouni et al., 2016; Allan et al., 2009).
Antimicrobial and Antiviral Research
- The synthesis of novel compounds based on the structure of this compound has led to the discovery of potent antimicrobial and antiviral agents. Such compounds are evaluated for their potential to inhibit pathogenic microorganisms and viruses, offering a pathway to new treatments for infectious diseases (Gamal-Eldeen et al., 2014).
Enzyme Inhibition for Drug Development
- Research into compounds structurally related to this compound has shown promise in the development of enzyme inhibitors. These studies aim to target specific enzymes implicated in disease processes, providing a focused approach to drug discovery and the potential treatment of various diseases (Reddy et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the transition from the G1 phase to the S phase and is thus an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates . As a result, the cell cycle progression is altered, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This leads to a halt in the cell cycle, preventing the cells from dividing and proliferating . The downstream effects include the induction of apoptosis within the cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound also induces apoptosis within the cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with key enzymes and proteins, playing a significant role in biochemical reactions. It has been synthesized as a novel CDK2 targeting compound . CDK2, or Cyclin-dependent kinase 2, is an enzyme that plays a crucial role in cell proliferation .
Cellular Effects
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide has shown cytotoxic activities against various cell lines . It has been observed to inhibit the growth of cell lines such as MCF-7 and HCT-116 . The compound’s influence on cell function includes alterations in cell cycle progression and induction of apoptosis within cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
Its potent dual activity against examined cell lines and CDK2 suggests potential for long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests it may be involved in pathways related to cell proliferation .
Subcellular Localization
Its interaction with CDK2, an enzyme found in the nucleus of cells, suggests it may localize to the nucleus .
Properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-20(17-11-14-3-1-2-4-16(14)29-17)21-5-6-26-19-15(12-24-26)18(22-13-23-19)25-7-9-28-10-8-25/h1-4,11-13H,5-10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKDWGQQCPULRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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